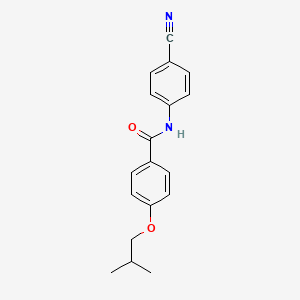

N-(4-cyanophenyl)-4-isobutoxybenzamide

Description

Overview of Benzamide (B126) Scaffolds in Bioactive Compound Discovery

The benzamide framework is a cornerstone in the design of bioactive compounds, recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This is due to its synthetic tractability and its presence in a multitude of compounds with a wide array of pharmacological activities. walshmedicalmedia.com The amide bond is stable and provides a key structural motif for interaction with biological targets. researchgate.net

Substitutions on the benzamide ring system can lead to a diverse range of biological effects. researchgate.net Benzamide derivatives have been developed as potent agents for various therapeutic applications, demonstrating activities such as:

Anticancer: Certain benzamides act as tubulin polymerization inhibitors or histone deacetylase (HDAC) inhibitors, crucial mechanisms in cancer therapy. nih.govresearchgate.net

Antimicrobial and Antifungal: The benzamide structure has been shown to be effective against various bacterial and fungal pathogens. researchgate.net

Neuroleptic/Antipsychotic: A significant class of benzamides, including drugs like sulpiride (B1682569) and amisulpride, function by modulating dopamine (B1211576) receptors in the central nervous system. nih.govvalpo.edu

Anti-inflammatory and Analgesic: These properties are also associated with certain benzamide derivatives. researchgate.netwalshmedicalmedia.com

Enzyme Inhibition: Benzamides have been identified as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Antidiabetic: Recent research has explored benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes. nih.gov

The versatility of the benzamide scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Table 1: Reported Biological Activities of Benzamide Derivatives

| Biological Activity | Therapeutic Area | Example Compounds/Studies | Citation |

|---|---|---|---|

| Antipsychotic | Psychiatry | Sulpiride, Amisulpride, Metoclopramide | researchgate.net, nih.gov, valpo.edu |

| Anticancer | Oncology | Entinostat (MS-275), N-benzylbenzamide derivatives | nih.gov, researchgate.net |

| Enzyme Inhibition | Various | Carbonic Anhydrase & Acetylcholinesterase Inhibitors | nih.gov |

| Antidiabetic | Endocrinology | Pyrazole benzamide derivatives | nih.gov |

| Antimicrobial | Infectious Disease | Various benzamide analogues | researchgate.net, walshmedicalmedia.com |

Significance of Cyano and Isobutoxy Moieties in Chemical Synthesis and Biological Interaction

The specific functions of N-(4-cyanophenyl)-4-isobutoxybenzamide are dictated by its unique substituent groups: the cyano moiety and the isobutoxy moiety.

The Cyano Moiety: The nitrile or cyano group (-C≡N) is a small, linear, and polar functional group that has become increasingly important in drug design. nih.gov Its unique physicochemical properties make it a valuable addition to lead compounds for several reasons:

Versatile Synthetic Handle: In chemical synthesis, the nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and heterocycles. researchgate.net

Enhanced Target Binding: The strong electron-withdrawing nature and the triple bond of the nitrile allow it to act as a potent hydrogen bond acceptor and to participate in dipole-dipole interactions, which can significantly enhance binding affinity to a biological target. nih.gov

Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Bioisosterism: It can serve as a bioisostere for other groups, such as a carbonyl group or a halogen atom, helping to fine-tune a molecule's properties. nih.gov More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, highlighting its utility in modern medicinal chemistry. nih.gov

The Isobutoxy Moiety: The isobutoxy group (-O-CH₂CH(CH₃)₂) is an ether-linked, branched alkyl group. fiveable.meucla.edu Its primary contributions to a molecule's properties are related to its size, shape, and lipophilicity.

Steric Influence: The branched structure of the isobutyl group provides steric bulk. fiveable.me In drug design, this can be used to control the orientation of the molecule within a binding pocket, potentially enhancing selectivity for a specific target over others.

Lipophilicity: The isobutoxy group increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for influencing its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.

Contextualizing this compound as a Research Probe

Given the established roles of its constituent parts, this compound can be contextualized as a molecular probe designed for specific applications in chemical biology and drug discovery. The deliberate combination of the benzamide scaffold, the cyanophenyl group, and the isobutoxy group suggests a hypothesis-driven design aimed at modulating a particular biological target.

The molecule's structure lends itself to be a tool for Structure-Activity Relationship (SAR) studies. The central benzamide core provides a rigid platform. The 4-cyanophenyl group likely serves as a key recognition element, engaging with a specific region of a target protein through polar interactions. nih.gov Simultaneously, the 4-isobutoxy group is positioned to explore a different, likely hydrophobic, sub-pocket of the same target.

By systematically altering these moieties—for instance, by changing the position of the cyano group, replacing it with other electron-withdrawing groups, or modifying the length and branching of the alkoxy chain—researchers can map the binding site of a target protein in detail. This approach is fundamental to understanding drug-target interactions and optimizing lead compounds for improved efficacy and selectivity. A patent for the synthesis of a related compound, 3-cyano-4-isobutoxy-thiobenzamide, suggests the utility of this substitution pattern in creating novel chemical entities for pharmaceutical development. google.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| LogP (Predicted) | 4.1 |

| Topological Polar Surface Area | 59.98 Ų |

Note: Predicted values are computationally generated and may differ from experimental values.

This profile suggests a molecule with moderate lipophilicity, capable of crossing biological membranes, while also possessing features for specific polar interactions, making it a well-designed candidate for a research probe.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Amisulpride |

| Entinostat (MS-275) |

| Metoclopramide |

| Sulpiride |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(2)12-22-17-9-5-15(6-10-17)18(21)20-16-7-3-14(11-19)4-8-16/h3-10,13H,12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMXPQORRHQHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Cyanophenyl 4 Isobutoxybenzamide

Precursor Synthesis and Intermediate Chemistry for Benzamide (B126) Formation

Synthesis of 4-isobutoxybenzoic Acid Derivatives

The primary precursor for one half of the target molecule is 4-isobutoxybenzoic acid. Its synthesis is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. masterorganicchemistry.com

The common starting material for this synthesis is 4-hydroxybenzoic acid, a compound that can be synthesized from phenol (B47542) through the Kolbe-Schmitt reaction or from L-tyrosine using biocatalytic methods. nih.govnih.govresearchgate.net The synthesis proceeds as follows:

Alkoxide Formation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated using a suitable base to form a phenoxide ion. Common bases for this step include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The carboxyl group may also be deprotonated, but the phenoxide is the more reactive nucleophile for the subsequent step. To avoid side reactions with the carboxylic acid group, it is often protected as an ester (e.g., methyl or ethyl ester) prior to the etherification step.

Nucleophilic Substitution (SN2 Reaction): The resulting phenoxide ion acts as a nucleophile and is reacted with an isobutyl halide, such as isobutyl bromide or isobutyl chloride. The phenoxide attacks the electrophilic carbon of the isobutyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. wikipedia.orglibretexts.org For this reaction to be efficient, a primary alkyl halide like isobutyl bromide is preferred to minimize competing elimination reactions. libretexts.org

Hydrolysis (if ester-protected): If an ester was used to protect the carboxylic acid, a final hydrolysis step (typically using an acid or base) is required to convert the 4-isobutoxybenzoate ester back to the desired 4-isobutoxybenzoic acid.

A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. utahtech.edu

Synthesis of 4-aminobenzonitrile (B131773) Derivatives

The second key precursor, 4-aminobenzonitrile, can be synthesized through several established methods. The choice of method often depends on the availability of starting materials, cost, and environmental considerations.

Common synthetic routes are summarized in the table below.

| Synthesis Method | Starting Material(s) | Key Reagents/Conditions | Brief Description |

| Dehydration | p-Aminobenzamide | Thionyl chloride (SOCl₂) in a solvent like toluene | Thionyl chloride acts as a dehydrating agent to convert the primary amide group of p-aminobenzamide into a nitrile group. nih.govbiotage.com |

| Reduction | p-Nitrobenzonitrile | Hydrogen gas (H₂) with a catalyst (e.g., Pd/SnO₂-Sb₂O₃) | The nitro group of p-nitrobenzonitrile is selectively reduced to an amino group through catalytic hydrogenation. nih.gov |

| Amination of Halobenzonitrile | 4-Chlorobenzonitrile | Ammonia (NH₃) or Ethylenediamine | A nucleophilic aromatic substitution where the halogen (e.g., chlorine) on the benzene (B151609) ring is displaced by an amino group under heat. researchgate.net |

| Cyanide Method | 4-Chlorobenzonitrile | Potassium cyanide (KCN), followed by hydrolysis | This two-step process involves first introducing a cyano group via reaction with KCN, followed by hydrolysis. researchgate.net |

Each of these methods provides a viable pathway to 4-aminobenzonitrile, a critical building block for the final amidation step.

Amidation Reaction Strategies for N-(4-cyanophenyl)-4-isobutoxybenzamide Formation

The crucial step in synthesizing the target compound is the formation of the amide bond between the carboxyl group of 4-isobutoxybenzoic acid and the amino group of 4-aminobenzonitrile. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, the carboxylic acid must first be "activated" using a coupling reagent. nih.gov

Coupling Reagents and Conditions

A wide variety of coupling reagents are available to facilitate amide bond formation, each with its own mechanism and optimal conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine.

The table below details several major classes of coupling reagents used in modern organic synthesis.

| Reagent Class | Example(s) | Activating Species | Common Conditions & Additives |

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Aprotic solvents (DCM, THF). Often used with additives like HOBt or HOAt to increase efficiency and suppress side reactions. wikipedia.orgmasterorganicchemistry.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Activated ester | Aprotic solvents (DMF, NMP). A non-nucleophilic base like DIPEA or NMM is required. HATU is known for fast reaction rates. acs.org |

| Phosphonium Salts | PyBOP, PyAOP | Acylphosphonium salt | Aprotic solvents (DCM, DMF). Requires a base such as DIPEA. Effective for sterically hindered couplings. nih.govacs.org |

| Acylimidazoles | CDI | Acylimidazole | Aprotic solvents (THF). A simple method that generates gaseous byproducts, simplifying workup. wikipedia.orgacs.org |

| Mixed Anhydrides | Isobutyl chloroformate | Mixed carbonic anhydride | Reaction with the carboxylic acid at low temperature in the presence of a base like NMM, followed by addition of the amine. wikipedia.org |

The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive substrates. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) being most common. masterorganicchemistry.com

Reaction Optimization and Yield Enhancement

Optimizing the amidation reaction is key to maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the reaction's efficiency.

Choice of Coupling Reagent and Additives: The reactivity of coupling reagents varies. For instance, uronium salts like HATU are often more reactive and lead to faster conversions than carbodiimides. acs.org The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to carbodiimide-mediated couplings can significantly accelerate the reaction and minimize side reactions. masterorganicchemistry.com

Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid component can help drive the reaction to completion by ensuring the more valuable amine is fully consumed.

Temperature Control: While most couplings proceed at room temperature, some may benefit from initial cooling (e.g., to 0 °C) during the activation step to prevent decomposition of the active intermediate, followed by warming to room temperature after the amine is added. masterorganicchemistry.com For challenging or sterically hindered couplings, increasing the temperature may be necessary to achieve a reasonable reaction rate. researchgate.net

Solvent and Base Selection: The solvent must be able to dissolve all reactants and should be anhydrous, as water can hydrolyze the activated intermediate. The choice of base is also crucial; sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred as they are less likely to compete with the desired amine nucleophile.

Purification and Isolation Techniques in the Synthesis of this compound

Following the amidation reaction, the crude product mixture contains the desired amide, unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used), and residual solvents. A multi-step purification process is therefore essential to isolate this compound in high purity.

Aqueous Workup: The reaction mixture is typically first diluted with an organic solvent (like ethyl acetate) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt. A final wash with brine helps to remove residual water.

Crystallization/Recrystallization: As an aromatic amide, the product is likely a solid at room temperature. Recrystallization is a highly effective method for purification. researchgate.net The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, acetone, or acetonitrile) and allowed to cool slowly. researchgate.net The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. google.com

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is employed. The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product. acs.org

Final Drying: The isolated solid is dried under vacuum, often with gentle heating, to remove any remaining traces of solvent. nih.gov

Exploration of Analogues and Derivatives of this compound

The systematic exploration of analogues and derivatives of this compound allows for a comprehensive understanding of its structure-activity relationships (SAR). By methodically altering different components of the molecule, researchers can identify key structural motifs responsible for its biological activity and optimize its properties.

Modifications to the two phenyl rings of the this compound scaffold are a primary strategy to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

The substitution pattern on the N-phenyl ring, which bears the cyano group, is critical. The cyano group itself is a key feature, but its position and the presence of other substituents can significantly impact activity. For instance, in a series of N-phenylbenzamide derivatives, the presence and position of substituents on the aniline-derived ring were found to be crucial for their biological effects. nih.gov Studies on related benzamide structures have shown that introducing electron-donating groups, such as a methoxy (B1213986) group, can increase affinity for specific biological targets, while electron-withdrawing groups, like a nitro group, can decrease it. nih.gov For example, the addition of a methoxy group at the para-position of the benzamide phenyl ring in a series of benzamide-isoquinoline derivatives dramatically improved selectivity for the σ2 receptor over the σ1 receptor. nih.gov

Similarly, the substitution pattern on the benzoyl moiety's phenyl ring, which carries the isobutoxy group, offers another avenue for optimization. In a study of N-substituted benzamide derivatives as histone deacetylase inhibitors, it was found that a chlorine atom or a nitro group on this benzene ring significantly decreased anti-proliferative activity. nih.govresearchgate.net Conversely, strategic placement of other groups can enhance potency and selectivity.

Structure-activity relationship studies on dual aromatase and sulfatase inhibitors have also highlighted the importance of the para-cyanophenyl ring for balanced dual inhibition in certain classes of compounds. nih.gov Replacement of the para-cyanophenyl ring with other ring structures often leads to a variation in inhibitory activities. nih.govbath.ac.uk

Table 1: Impact of Phenyl Ring Substitutions on the Activity of Benzamide Derivatives

| Parent Scaffold | Substituent Variation | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Benzamide-isoquinoline | para-Methoxy on benzamide phenyl ring | 631-fold improvement in σ2 receptor selectivity | nih.gov |

| N-Substituted Benzamide | Chlorine or nitro on benzamide phenyl ring | Decreased anti-proliferative activity | nih.govresearchgate.net |

| Dual Aromatase-Sulfatase Inhibitors | Replacement of para-cyanophenyl ring | Variation in dual inhibitory balance | nih.govnih.govbath.ac.uk |

| Imidazole-based N-phenylbenzamide | Ortho-methoxy on N-phenyl ring | Pronounced anticancer activity (IC50: 9.3–11.9 µM) | nih.gov |

| Imidazole-based N-phenylbenzamide | Chloro, bromo, or nitro on N-phenyl ring | Varied anticancer activity (good to moderate or little activity) | nih.gov |

The isobutoxy group on the benzoyl phenyl ring is a key feature that influences the lipophilicity and steric profile of the molecule. Modifications to this group can have a significant impact on pharmacokinetic and pharmacodynamic properties.

Research on related N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as xanthine (B1682287) oxidase inhibitors has demonstrated the importance of the alkoxy tail. novartis.com In this series, variations in the alkoxy group, including the use of benzyl (B1604629) ether tails, were shown to be beneficial for inhibitory potency. novartis.com This suggests that exploring alternatives to the isobutoxy group in this compound could lead to improved activity.

Potential modifications could include altering the length of the alkyl chain (e.g., ethoxy, propoxy, butoxy), introducing branching (e.g., tert-butoxy), or incorporating cyclic structures (e.g., cyclohexyloxy). Furthermore, the introduction of heteroatoms or functional groups within the alkoxy chain could modulate properties such as solubility and metabolic stability. For example, replacing the methylene (B1212753) linker of a related dual aromatase-sulfatase inhibitor with a difluoromethylene group was explored to alter the compound's properties. nih.govbath.ac.uk

Table 2: Bioisosteric Replacements for the Isobutoxy Group

| Original Group | Potential Isosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| Isobutoxy | Other Alkoxy Groups (e.g., ethoxy, propoxy) | Modulate lipophilicity and chain length | novartis.com |

| Isobutoxy | Benzoxy | Enhance inhibitory potency through additional interactions | novartis.com |

| Methylene linker within an alkoxy chain | Difluoromethylene | Alter electronic properties and metabolic stability | nih.govbath.ac.uk |

The amide bond is a central linker in the this compound structure. While it plays a crucial role in maintaining the geometry of the molecule and participating in hydrogen bonding, it can be susceptible to enzymatic hydrolysis. drughunter.com Therefore, isosteric replacement of the amide group is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties while retaining or enhancing biological activity. drughunter.comnih.gov

Several bioisosteres for the amide group have been explored in various molecular scaffolds. These include:

Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide can increase lipophilicity with only subtle geometric changes. nih.gov The thioamide NH bond is more acidic, making it a better hydrogen bond donor, while the thiocarbonyl is a weaker hydrogen bond acceptor than the carbonyl. nih.gov

Triazoles: 1,2,4-triazoles and other heterocyclic rings are recognized as non-classical bioisosteres of amides. drughunter.comnih.gov They can mimic the hydrogen bonding properties of amides while often conferring enhanced metabolic stability. drughunter.com For example, the replacement of a lactam with a triazole ring in the development of alprazolam resulted in a more metabolically stable compound. drughunter.com

Other Heterocycles: Oxadiazoles, imidazoles, and oxazoles have also been successfully used as amide isosteres, offering different electronic and hydrogen bonding profiles. drughunter.com

Table 3: Potential Isosteric Replacements for the Benzamide Core

| Original Functional Group | Isosteric Replacement | Key Features and Rationale | Reference |

|---|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Increases lipophilicity; alters hydrogen bonding properties. | nih.gov |

| Amide (-CONH-) | 1,2,4-Triazole | Mimics hydrogen bonding; enhances metabolic stability. | drughunter.comnih.gov |

| Amide (-CONH-) | Oxadiazole | Heterocyclic bioisostere with different electronic properties. | drughunter.com |

| Amide (-CONH-) | Imidazole | Heterocyclic bioisostere; can participate in different binding interactions. | drughunter.com |

| Amide (-CONH-) | Retroamide (-NHCO-) | Reverses the direction of the amide bond to alter enzymatic susceptibility and hydrogen bonding patterns. | drughunter.com |

Molecular Mechanisms of Action: Interrogation of N 4 Cyanophenyl 4 Isobutoxybenzamide at the Subcellular Level

Identification of Molecular Targets

Kinase Inhibition Profiling and Specificity (e.g., SYK, LRRK2, MYLK)

No data is available on the kinase inhibition profile of N-(4-cyanophenyl)-4-isobutoxybenzamide.

Enzymatic Inhibition Assays and Kinetic Characterization

There are no published enzymatic inhibition assays or kinetic characterization studies for this compound.

Protein Binding Studies and Ligand-Receptor Interactions

Information regarding protein binding studies and specific ligand-receptor interactions for this compound could not be found in the public domain.

Intracellular Signaling Pathway Modulation

Impact on Phosphorylation Cascades

There is no documented evidence on how this compound impacts phosphorylation cascades.

Effects on Gene Expression and Protein Regulation

No studies have been identified that investigate the effects of this compound on gene expression or protein regulation.

Cellular Assays for Mechanism Elucidation

Elucidating the mechanism of action of a novel compound at the cellular level is a critical step in drug discovery and development. A series of in vitro assays are typically employed to understand how a compound affects fundamental cellular processes, particularly in the context of cancer research. These assays can reveal whether a compound inhibits cell growth, induces programmed cell death, or prevents the spread of cancer cells.

Cell Proliferation and Viability Assays (e.g., in cancer cell lines)

Cell proliferation and viability assays are fundamental in assessing the cytotoxic or cytostatic effects of a chemical compound. These assays measure the number of healthy, metabolically active cells in a population after treatment. Common methods include colorimetric assays that rely on the metabolic reduction of a substrate by viable cells into a colored product.

One widely used technique is the MTT assay, where the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The intensity of the color is directly proportional to the number of viable cells. Other similar assays include XTT, MTS, and WST-1, which produce water-soluble formazan products. Another common approach is to measure the total ATP content of a cell population, as ATP is a key indicator of metabolic activity and is rapidly degraded upon cell death.

Data from these assays are typically used to generate dose-response curves and calculate the IC50 value, which is the concentration of a compound that inhibits 50% of cell growth or viability. This is a key parameter for comparing the potency of different compounds.

Interactive Data Table: Representative Cell Viability Data

No experimental data is available for this compound. The table below is a template illustrating how such data would be presented.

| Cancer Cell Line | Compound Concentration (µM) | Percent Viability (%) | Standard Deviation |

| Example: MCF-7 | 0 (Control) | 100 | 4.5 |

| 1 | 85 | 3.2 | |

| 10 | 52 | 2.8 | |

| 50 | 15 | 1.9 | |

| Example: HepG2 | 0 (Control) | 100 | 5.1 |

| 1 | 92 | 4.0 | |

| 10 | 68 | 3.5 | |

| 50 | 25 | 2.2 |

Apoptosis and Cell Cycle Modulation Studies

Should a compound demonstrate anti-proliferative activity, the next step is to determine the underlying mechanism, such as the induction of apoptosis or arrest of the cell cycle.

Apoptosis Assays: Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Assays to detect apoptosis often involve flow cytometry to identify markers of apoptotic cells. One common method is Annexin V/Propidium (B1200493) Iodide (PI) staining. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Another key event in apoptosis is the activation of a cascade of enzymes called caspases, which can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

Cell Cycle Analysis: The cell cycle is the series of events that lead to cell division and replication. Many anti-cancer drugs function by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing the cell from progressing to mitosis and division. Cell cycle distribution is typically analyzed by staining DNA with a fluorescent dye like propidium iodide and analyzing the cell population via flow cytometry. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Interactive Data Table: Representative Apoptosis and Cell Cycle Data

No experimental data is available for this compound. The table below is a template illustrating how such data would be presented.

Apoptosis Analysis in Example Cell Line (e.g., A549)

| Treatment (Concentration) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|

| Control | 2.1 | 1.5 |

Cell Cycle Analysis in Example Cell Line (e.g., A549)

| Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 55.2 | 25.1 | 19.7 |

Cellular Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that measure these processes are crucial for evaluating the anti-metastatic potential of a compound.

Migration Assays: A common method to assess cell migration is the wound-healing or "scratch" assay. A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap, and the rate at which cells migrate to close this gap is monitored over time. Another widely used method is the Transwell migration assay (or Boyden chamber assay), where cells are seeded in the upper chamber of a permeable membrane insert, and their migration towards a chemoattractant in the lower chamber is quantified by counting the cells that have passed through the membrane pores.

Invasion Assays: Invasion assays are similar to migration assays but include an additional layer of extracellular matrix (ECM) components, such as Matrigel, on the permeable membrane. This requires the cells to actively degrade the matrix in order to move through the pores, thus mimicking the invasive process through the basement membrane. The number of cells that successfully invade the lower surface of the membrane is a measure of their invasive potential.

Interactive Data Table: Representative Migration and Invasion Data

No experimental data is available for this compound. The table below is a template illustrating how such data would be presented.

| Assay Type | Treatment (Concentration) | Relative Cell Migration/Invasion (%) | Standard Deviation |

| Migration (Wound Healing) | Wound Closure (%) | ||

| Control | 98 | 5.6 | |

| Compound X (IC50) | 35 | 4.1 | |

| Invasion (Transwell) | Invading Cells (Normalized) | ||

| Control | 100 | 8.9 | |

| Compound X (IC50) | 22 | 3.7 |

Preclinical Pharmacological Activity and Efficacy of N 4 Cyanophenyl 4 Isobutoxybenzamide

In Vitro Biological Activity Assessments

In vitro studies have been crucial in elucidating the primary mechanism of action and the cellular effects of N-(4-cyanophenyl)-4-isobutoxybenzamide. Research has primarily focused on its activity as a tankyrase inhibitor and, more recently, as a senolytic agent.

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. A notable study identified the compound, also referred to as 18a, as a potent inhibitor of cell proliferation, particularly in colorectal cancer cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, demonstrate its dose-dependent effects.

The compound displayed significant anti-proliferative activity against the APC-mutant colorectal cancer cell line COLO-320DM, with an IC50 value of 30 nM. This suggests a strong dose-response relationship in this specific cancer cell type. Further testing in other cancer cell lines revealed varying degrees of sensitivity, highlighting a potential for targeted therapeutic use.

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| COLO-320DM | Colorectal Cancer (APC-mutant) | 30 |

This table presents the reported half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line, indicating its potency.

A key aspect of the preclinical evaluation of this compound is its specificity and selectivity for its molecular target. Research has identified this compound as a potent inhibitor of tankyrase 2 (TNKS2), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. These enzymes are involved in various cellular processes, and their dysregulation is implicated in cancer.

The compound was found to have a half-maximal inhibitory concentration (IC50) of 25 nM against TNKS2. Importantly, it exhibited excellent selectivity over other PARP family members, which is a critical attribute for a targeted therapy as it can minimize off-target effects. Preliminary structure-activity relationship (SAR) studies have indicated that the isobutoxy group at the 4-position of the benzamide (B126) and the cyano group at the 4-position of the aniline (B41778) are crucial for its potent inhibitory activity.

In a different context, a patent has described this compound as a senolytic agent, a class of drugs that selectively induce death in senescent cells. These are cells that have entered a state of irreversible growth arrest and are implicated in aging and age-related diseases. This suggests that the compound has a selective effect on senescent cells compared to healthy, proliferating cells. In vitro studies mentioned in the patent demonstrate its efficacy in killing senescent cells.

To date, specific studies detailing the synergistic or antagonistic effects of this compound with other research compounds have not been published in the reviewed literature. However, the therapeutic classes to which this compound belongs, namely tankyrase inhibitors and senolytics, are often explored in combination therapies to enhance efficacy or overcome resistance.

Tankyrase inhibitors, for instance, have been investigated in combination with other agents. Some studies have shown that tankyrase inhibition can sensitize cancer cells to MEK inhibitors in KRAS-mutant cancers and to CDK4/6 inhibitors. cornell.edunih.govThe rationale behind these combinations is to target multiple signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov Similarly, the use of senolytic agents in combination is an active area of research. nih.govThe heterogeneity of senescent cells suggests that a combination of senolytics targeting different anti-apoptotic pathways may be more effective than a single agent. nih.govFor example, the combination of Dasatinib and Quercetin is a well-studied senolytic cocktail that targets a broader range of senescent cells. fightaging.orgWhile these general strategies are promising, dedicated research is required to determine the specific synergistic or antagonistic profile of this compound.

In Vivo Efficacy Studies in Non-Human Animal Models

Following promising in vitro results, the efficacy of this compound has been assessed in non-human animal models, providing crucial insights into its potential therapeutic effects in a whole-organism context.

To evaluate the in vivo efficacy of this compound as an anti-cancer agent, a COLO-320DM xenograft mouse model was utilized. In this model, human colorectal cancer cells (COLO-320DM) are implanted into immunodeficient mice, allowing the tumor to grow. This model is particularly relevant for studying the effects of compounds targeting APC-mutant colorectal cancers.

For its evaluation as a senolytic agent, aged mice have been used as a relevant in vivo model. The accumulation of senescent cells is a hallmark of aging, and these models allow for the assessment of a compound's ability to clear these cells and potentially ameliorate age-related phenotypes.

In the COLO-320DM xenograft mouse model, the primary pharmacodynamic endpoint was the inhibition of tumor growth. The study demonstrated that this compound significantly inhibited tumor growth in a dose-dependent manner. This indicates that the compound reaches its target in the tumor tissue and exerts its anti-proliferative effect in vivo. The research also noted that this efficacy was achieved without causing significant toxicity in the treated animals.

Route of Administration in Animal Studies (excluding dosage specifics)

There is no available information on the specific routes of administration employed in animal studies for this compound.

Assessment of Biological Readouts in Animal Tissues

There is no available information detailing the assessment of biological readouts in animal tissues following the administration of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N 4 Cyanophenyl 4 Isobutoxybenzamide Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of N-(4-cyanophenyl)-4-isobutoxybenzamide derivatives is intricately linked to the nature and position of substituents on its aromatic rings and the conformation of the molecule. The following sections explore these relationships in detail.

Impact of Cyano Group Position and Replacement

The cyano group, particularly at the para-position of the N-phenyl ring, is a critical determinant of biological activity in many benzamide (B126) derivatives. Its electron-withdrawing nature and ability to participate in hydrogen bonding and dipole interactions significantly influence target binding.

Research on related N-(cyanophenyl)alkoxybenzamide structures, such as those investigated as xanthine (B1682287) oxidase inhibitors, reveals the importance of the cyano group's placement. In a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives, the cyano group ortho to the alkoxy substituent was found to be beneficial for inhibitory potency. nih.gov While this substitution pattern differs from the target compound, it highlights the sensitivity of the SAR to the electronic environment of the phenyl ring.

In studies of dual aromatase-sulfatase inhibitors based on a more complex scaffold containing a para-cyanophenyl group, this moiety was consistently found to provide a well-balanced dual inhibition profile. nih.gov Replacement of the para-cyanophenyl ring with other aromatic systems often led to a decrease in potency, underscoring its importance for optimal interaction with the target enzymes. nih.gov

The following table summarizes the impact of replacing the p-cyanophenyl group in a related series of dual inhibitors.

| Derivative Modification | Aromatase Inhibition (IC₅₀, nM) | Steroid Sulfatase Inhibition (IC₅₀, nM) |

| p-cyanophenyl (Lead) | 1.3 | 39 |

| 3,5-difluorophenyl | - | 45 |

| 2,2-difluorobenzo[d] nih.govnih.govdioxol-5-yl | - | 52 |

| Data extrapolated from studies on related dual aromatase-sulfatase inhibitors. nih.gov |

Influence of Isobutoxy Chain Modifications

The 4-isobutoxy group on the benzamide ring plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Its size, shape, and lipophilicity can influence cell permeability, metabolic stability, and binding affinity.

In a study of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives, the nature of the alkoxy chain was systematically varied to probe its effect on xanthine oxidase inhibition. nih.gov The results indicated that extending the alkoxy chain and introducing branching or aromatic moieties could significantly enhance potency. For instance, replacing a simple methoxy (B1213986) group with larger ether substituents, such as benzyloxy or cyanobenzyloxy groups, led to a substantial increase in inhibitory activity. nih.gov This suggests that the alkoxy pocket of the target's active site can accommodate bulky groups, and that these groups can form additional favorable interactions.

The table below illustrates the effect of modifying the alkoxy chain on the inhibitory activity of N-(3-cyanophenyl)isonicotinamide derivatives against xanthine oxidase.

| Alkoxy Substituent (R) in N-(3-cyano-4-alkoxyphenyl)isonicotinamide | Xanthine Oxidase Inhibition (IC₅₀, µM) |

| Methoxy | 5.4 |

| Ethoxy | 3.8 |

| Isopropoxy | 2.5 |

| Benzyloxy | 0.8 |

| o-cyanobenzyloxy | 0.3 |

| Data from a study on N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives. nih.gov |

These findings suggest that modifications to the isobutoxy chain of this compound, such as increasing its length, introducing unsaturation, or adding cyclic moieties, could be a fruitful strategy for optimizing biological activity.

Conformational Analysis and Bioactive Conformations

Conformational analysis of related benzamide derivatives has been performed using techniques such as X-ray crystallography and computational modeling. scispace.comnih.gov These studies often reveal a preferred, low-energy conformation that is believed to be the bioactive one. For many N-phenylbenzamide derivatives, a relatively planar conformation is favored, allowing for optimal π-π stacking interactions between the aromatic rings and the target protein.

Theoretical conformational studies on dopamine (B1211576) antagonistic benzamide derivatives have shown that both folded and extended conformers can exist, with the energy difference between them being relatively small. nih.gov The specific bioactive conformation is likely dependent on the topology of the target's binding site. Molecular modeling of N-(4-alkoxy-3-cyanophenyl) derivatives has provided insights into how these molecules dock into the active site of xanthine oxidase, highlighting the key hydrogen bonding and hydrophobic interactions that stabilize the complex. nih.gov It is plausible that this compound adopts a conformation that allows the cyano group to act as a hydrogen bond acceptor and the isobutoxy group to occupy a hydrophobic pocket within its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. These models can be used to predict the potency of novel derivatives and to identify the key molecular properties that govern activity.

Development of Predictive Models for Biological Potency

Several QSAR studies have been conducted on benzamide derivatives, employing various statistical methods to develop predictive models. nih.govnih.govjppres.com These models typically use a set of calculated molecular descriptors as independent variables and the measured biological activity (e.g., IC₅₀) as the dependent variable.

For a series of amide derivatives targeting xanthine oxidase, a QSAR model was developed using a mix-kernel support vector regression (SVR) method, which demonstrated good predictive ability. nih.gov In another study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity, a multiple linear regression (MLR) model was established that successfully predicted the activity of new compounds. jppres.com

A hypothetical QSAR equation for a series of this compound derivatives might take the following form:

pIC₅₀ = c₀ + c₁(logP) + c₂(PSA) + c₃(MW) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, PSA is the polar surface area, MW is the molecular weight, and c₀, c₁, c₂, c₃ are regression coefficients. The development of a robust and predictive QSAR model for this specific class of compounds would require a dataset of derivatives with a wide range of structural modifications and corresponding biological activities.

Identification of Key Molecular Descriptors for Activity

The analysis of QSAR models allows for the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

The table below lists some of the key molecular descriptors that have been identified as important for the biological activity of various benzamide derivatives in different QSAR studies.

| QSAR Study Subject | Key Molecular Descriptors Identified | Reference |

| Amide derivatives as xanthine oxidase inhibitors | HA-index, Mor15v, SpMax1_Bhi, nHAcc | nih.gov |

| Benzylidene hydrazine benzamides as anticancer agents | Log S, rerank score, Molar Refractivity (MR) | jppres.com |

| Ascofuranone derivatives as AOX inhibitors | Hydrogen bond acceptors, acidity, linker group size | nih.gov |

These findings provide a valuable starting point for understanding which physicochemical properties of this compound should be tuned to enhance its biological efficacy.

Computational Chemistry and Molecular Modeling Studies of N 4 Cyanophenyl 4 Isobutoxybenzamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates to their biological targets.

In the context of N-(4-cyanophenyl)-4-isobutoxybenzamide, molecular docking studies would be employed to predict its binding mode within the ATP-binding site of various protein kinases. These kinases are crucial regulators of cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target kinases. Docking algorithms then systematically sample different orientations and conformations of the ligand within the kinase's active site to identify the most stable binding pose, typically quantified by a scoring function that estimates the binding affinity.

While specific docking studies for this compound are not publicly available, analogous studies on other benzamide-containing kinase inhibitors have demonstrated their potential to bind to a range of kinases. For instance, novel N-phenylbenzamide derivatives have been designed and evaluated in silico against a panel of 102 kinase receptors, showing promising binding energies. scirp.org A hypothetical docking study of this compound against a selection of relevant kinases could yield results similar to those presented in Table 1.

Table 1: Predicted Binding Affinities of this compound with Target Kinases (Illustrative Data)

| Target Kinase | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | Met793, Leu718, Gly796 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -9.2 | Cys919, Asp1046, Glu885 |

| BCR-Abl Tyrosine Kinase | 2HYY | -8.7 | Met318, Thr315, Phe382 |

| p38 Mitogen-Activated Protein Kinase | 3S3I | -8.5 | Met109, Gly110, Lys53 |

Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

The stability of the ligand-protein complex is governed by a combination of intermolecular forces. A detailed analysis of the docked pose of this compound would reveal these critical interactions.

Hydrogen Bonding: The benzamide (B126) moiety, with its amide nitrogen and carbonyl oxygen, can act as a hydrogen bond donor and acceptor, respectively. The cyano group can also participate in hydrogen bonding. These interactions with backbone or side-chain residues of the kinase, such as the hinge region, are often crucial for potent inhibition.

Electrostatic Forces: The distribution of partial charges on the molecule would lead to electrostatic interactions with charged or polar residues in the binding pocket. The electron-withdrawing nature of the cyano group influences the charge distribution on the phenyl ring.

Studies on other kinase inhibitors have highlighted the importance of these interactions. For example, the binding of inhibitors to the EGFR active site often involves hydrogen bonds with key methionine residues and hydrophobic interactions within the pocket. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. sciepub.com An MD simulation of the this compound-kinase complex would involve solving Newton's equations of motion for all atoms in the system, providing insights into the conformational changes and the stability of the binding. researchgate.net

Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking pose.

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimation of the binding affinity by considering the solvent effects and entropic contributions. Such calculations have been successfully applied to rank potential kinase inhibitors. rsc.org

MD simulations on similar cyanobiphenyl-containing molecules have been used to study their conformational behavior and interactions in different environments. researchgate.net

Quantum Chemical Calculations (e.g., DFT methods) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. researchgate.net For this compound, DFT calculations could be used to determine:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy conformation.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To understand the intramolecular charge transfer and delocalization of electrons.

These properties are fundamental to understanding the molecule's reactivity and its potential to interact with biological targets. DFT studies on various organic molecules have provided valuable insights into their structural and electronic characteristics. mdpi.com

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 5.2 D |

Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from actual experimental or computational results for this compound.

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound shows promise as a kinase inhibitor, its structure can be used as a template for virtual screening to discover novel, potentially more potent analogues.

This process can be either structure-based or ligand-based:

Structure-Based Virtual Screening (SBVS): Utilizes the three-dimensional structure of the target kinase. A library of compounds would be docked into the active site, and the top-scoring molecules would be selected for further investigation.

Ligand-Based Virtual Screening (LBVS): Employs the known active ligand (in this case, this compound) as a template. The screening would search for molecules with similar structural or chemical features.

The insights gained from the molecular docking and MD simulations, such as key binding interactions, can guide the design of a focused library of analogues with modifications aimed at enhancing binding affinity and selectivity. For example, different substituents could be explored on the phenyl rings or the isobutoxy chain to optimize interactions with the kinase active site.

Future Research Directions and Unaddressed Scientific Inquiries for N 4 Cyanophenyl 4 Isobutoxybenzamide

Investigation of Novel Molecular Targets Beyond Kinases

A significant area of future research for N-(4-cyanophenyl)-4-isobutoxybenzamide lies in the identification of its molecular targets beyond the well-trodden territory of protein kinases. While many benzamide (B126) derivatives have been explored as kinase inhibitors, a broader understanding of this compound's mechanism of action requires a more comprehensive approach.

Future studies could employ a variety of unbiased screening methods to identify novel binding partners. For instance, computational approaches like virtual screening could be utilized to dock this compound against a large library of protein structures. This method has been successfully used to identify potential molecular targets for other small molecules by evaluating binding affinities across a wide range of proteins, including those involved in metabolism, immune regulation, and neuronal conduction. proquest.com

Furthermore, experimental techniques such as affinity chromatography-mass spectrometry could provide direct evidence of protein binding. In this approach, the compound would be immobilized on a solid support and used to "fish" for interacting proteins from cell lysates. Identifying these proteins would open up new hypotheses about the compound's cellular effects. Potential non-kinase target classes to investigate could include:

Metabolic Enzymes: Some benzamide derivatives have shown activity against enzymes like xanthine (B1682287) oxidase. nih.gov Investigating the effect of this compound on key metabolic enzymes could reveal unexpected regulatory roles.

Ion Channels: The modulation of ion channels is a critical mechanism for many therapeutic agents. High-throughput biosensing methods using cell lines expressing specific ion channels, such as sodium channels (hNav1.1), could be a rapid and cost-effective way to screen for activity. mdpi.com

G-Protein Coupled Receptors (GPCRs): As one of the largest families of cell surface receptors, GPCRs are attractive targets for drug discovery. Screening this compound against a panel of GPCRs could uncover novel signaling activities.

Exploration of this compound in Emerging Biological Pathways

The functional consequence of target engagement is the modulation of biological pathways. A critical future direction is to explore the impact of this compound on emerging and less-characterized pathways. This can be achieved through a combination of phenotypic screening and multi-omics approaches.

Phenotypic screening, where the compound is tested for its ability to induce a specific cellular phenotype without a priori knowledge of the target, can be a powerful discovery tool. For example, screens could be designed to identify compounds that affect processes like cellular senescence, autophagy, or DNA damage repair. nih.govvliz.be

Once a phenotype of interest is identified, multi-omics analyses can provide a global view of the cellular response to the compound.

| Omics Approach | Potential Insights |

| Transcriptomics (RNA-seq) | Identifies changes in gene expression, revealing pathways that are activated or suppressed by the compound. |

| Proteomics | Measures changes in protein abundance and post-translational modifications, providing a more direct link to cellular function. |

| Metabolomics | Analyzes changes in the levels of small molecule metabolites, offering a snapshot of the metabolic state of the cell. |

By integrating these datasets, researchers can construct a comprehensive picture of the biological pathways modulated by this compound, potentially linking it to novel therapeutic areas.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

To facilitate further research and potential future applications, the development of efficient and scalable synthetic routes for this compound is essential. While standard amide coupling methods are likely applicable, future research should focus on advanced methodologies that offer improvements in terms of yield, purity, cost-effectiveness, and environmental impact.

Drawing parallels from the synthesis of similar compounds like N-(4-cyanophenyl)-3-methoxybenzamide, several strategies could be explored. The traditional methods involve either an acyl chloride route or the use of coupling agents.

| Parameter | Acyl Chloride Method (Hypothetical) | Coupling Agent Method (Hypothetical) | Future Directions |

| Reagents | 4-isobutoxybenzoyl chloride, 4-aminobenzonitrile (B131773) | 4-isobutoxybenzoic acid, 4-aminobenzonitrile, EDC/HOBt | Microwave-assisted synthesis, Biocatalysis (e.g., lipase-mediated amidation) |

| Advantages | Potentially higher yield and lower cost of starting materials. | Milder reaction conditions. | Reduced reaction times, improved safety profile, "green chemistry" approach. |

| Disadvantages | Generation of hazardous byproducts. | Higher cost of reagents, potential for urea (B33335) byproducts requiring purification. | Requires specialized equipment or enzymes; optimization may be needed. |

Future synthetic research could focus on microwave-assisted organic synthesis to dramatically reduce reaction times. Another promising avenue is the exploration of biocatalysis, using enzymes like lipases to mediate the amide bond formation in aqueous media, which would represent a significant step towards a "greener" synthetic process.

Application of this compound as a Chemical Probe in Cell Biology Research

A well-characterized small molecule with a specific mechanism of action can serve as a valuable chemical probe to dissect complex biological processes. Future research should aim to develop this compound into such a tool. This would require a detailed understanding of its selectivity and mechanism of action.

Once a primary molecular target is identified and validated, the compound could be used to study the function of that target in living cells. To enhance its utility as a probe, derivatives of this compound could be synthesized with "handles" for downstream applications.

| Probe Type | Modification | Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualization of the compound's subcellular localization and target engagement using fluorescence microscopy. |

| Biotinylated Probe | Covalent attachment of a biotin (B1667282) tag. | Affinity-based pulldown of the target protein and its binding partners for identification by mass spectrometry. |

| Photo-affinity Probe | Incorporation of a photo-reactive group. | Covalent cross-linking to the target protein upon UV irradiation, allowing for unambiguous target identification. |

By developing these tool compounds, researchers could gain deeper insights into the biological roles of the target protein and the pathways it regulates.

Integration with High-Throughput Screening for Broader Biological Profiling

To rapidly expand our understanding of the biological activity of this compound, its integration into high-throughput screening (HTS) campaigns is a crucial future direction. HTS allows for the simultaneous testing of a compound against thousands of biological targets or in thousands of different cellular assays. nih.gov

A comprehensive HTS strategy for this compound could involve several layers of screening:

Target-Based Screening: The compound could be screened against large panels of recombinant proteins, such as kinases, phosphatases, proteases, and metabolic enzymes, to create a broad selectivity profile.

Cell-Based Phenotypic Screening: Screening the compound in a diverse range of cell lines, including those from different tissues and disease states (e.g., various cancer cell lines), can identify unexpected cellular vulnerabilities. nih.govvliz.be

Multiplexed Assays: Advanced HTS methodologies allow for the simultaneous monitoring of multiple parameters in a single well. nih.gov For example, a multiplexed assay could simultaneously measure the activity of several drug-metabolizing enzymes to predict potential drug-drug interactions early in the discovery process. nih.gov

The data generated from these HTS campaigns would be invaluable for building a comprehensive biological profile of this compound, guiding future research efforts, and potentially uncovering novel therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for N-(4-cyanophenyl)-4-isobutoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of This compound can be approached via nucleophilic substitution or coupling reactions. For example, derivatives of 4-cyanophenyl isothiocyanate (as seen in structurally similar compounds) react with amines under basic conditions (e.g., NaH) to form benzamide derivatives . Optimization involves:

- Temperature control : Reactions at 60–80°C improve yield while minimizing side products.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl halide intermediates.

- Solvent choice : Polar aprotic solvents like DMF or DMSO stabilize intermediates and improve solubility.

Characterization via HPLC (≥95% purity) and NMR (to confirm amide bond formation) is critical .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the isobutoxy group (δ ~1.0 ppm for CH₃, δ ~3.7 ppm for OCH₂) and cyanophenyl moiety (δ ~7.5–8.0 ppm for aromatic protons) .

- FT-IR : Stretching frequencies at ~2220 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, while ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z calculated for C₁₈H₁₇N₂O₂: 293.1) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

SAR studies require systematic modification of substituents and in vitro assays:

- Substituent variation : Replace the isobutoxy group with ethoxy, phenoxy, or halogenated analogs to assess steric/electronic effects on target binding .

- Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. For example, analogs with electron-withdrawing groups (e.g., -NO₂) may enhance binding to hydrophobic enzyme pockets .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to prioritize synthetic targets .

Advanced: How should researchers resolve discrepancies in biological assay results for this compound?

Answer:

Contradictory data (e.g., varying IC₅₀ values across studies) may arise from:

- Purity issues : Re-characterize batches via HPLC to exclude impurities >2% .

- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (37°C) .

- Structural analogs : Verify if the tested compound is an isomer (e.g., 3-cyanophenyl vs. 4-cyanophenyl), as misidentification alters activity .

Reproducibility requires triplicate experiments and cross-validation with orthogonal assays (e.g., SPR for binding kinetics) .

Methodological: What in vitro models are appropriate for studying the enzyme inhibition potential of this compound?

Answer:

- Kinase assays : Use ADP-Glo™ assays to measure ATP consumption in kinase targets (e.g., EGFR or MAPK) .

- Cell-based models : Human cancer cell lines (e.g., HeLa or MCF-7) treated with the compound (1–100 µM) assess antiproliferative effects via MTT assays .

- CYP450 inhibition : Microsomal preparations evaluate metabolic stability and drug-drug interaction risks .

Data Analysis: How can conflicting spectroscopic data (e.g., NMR shifts) be interpreted for this compound?

Answer:

Discrepancies in NMR data may stem from:

- Tautomerism : The amide group may exhibit keto-enol tautomerism, shifting proton environments. Use 2D NMR (e.g., COSY, HSQC) to resolve assignments .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield aromatic protons .

- Impurity signals : Trace solvents (e.g., ethyl acetate) or synthetic intermediates (e.g., unreacted cyanophenylamine) require spiking experiments for identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.